N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide

Catalog No.
S12043575
CAS No.
M.F
C24H19N3O3S
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-...

Product Name

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-9H-xanthene-9-carboxamide

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

Molecular Formula

C24H19N3O3S

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C24H19N3O3S/c1-29-16-12-10-15(11-13-16)14-21-26-27-24(31-21)25-23(28)22-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)22/h2-13,22H,14H2,1H3,(H,25,27,28)

InChI Key

KQWHQAOLLUYSKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide is a compound characterized by a complex molecular structure featuring a thiadiazole moiety and a xanthene backbone. Its molecular formula is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S, with a molecular weight of 383.47 g/mol. The compound includes functional groups such as an amide and methoxy substituents, contributing to its potential biological activities and chemical reactivity. The structural representation can be described using the SMILES notation: CCC(C(Nc1nnc(Cc2ccc(cc2)OC)s1)=O)Oc1ccccc1 .

The reactivity of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide can be attributed to the presence of the thiadiazole and xanthene structures. Thiadiazoles are known for their ability to undergo nucleophilic substitutions and cyclization reactions, often leading to the formation of various derivatives. The xanthene core may also participate in electrophilic aromatic substitution reactions due to the electron-rich nature of its aromatic system. Specific reactions involving this compound have not been extensively documented in literature, but it can be inferred that it might exhibit similar reactivity patterns as other thiadiazole derivatives .

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide displays a range of biological activities attributed to its structural components. The 1,3,4-thiadiazole moiety is recognized for its diverse pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities. Studies have shown that derivatives of thiadiazole can exhibit significant cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents . Additionally, compounds containing xanthene structures have been explored for their neuroprotective effects and as potential therapeutic agents for neurological disorders .

The synthesis of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide typically involves multi-step chemical processes. The general approach may include:

  • Formation of Thiadiazole: Starting from thiosemicarbazide and carbon disulfide or other suitable precursors.
  • Substitution Reactions: Introducing the 4-methoxyphenylmethyl group through nucleophilic substitution.
  • Xanthene Formation: Utilizing xanthene derivatives that can react with the thiadiazole component to form the final compound through condensation or coupling reactions.
  • Characterization: The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

The applications of N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide are primarily in medicinal chemistry due to its potential therapeutic properties. It may serve as:

  • Anticancer Agent: Explored for its ability to inhibit tumor growth in various cancer cell lines.
  • Neurological Therapeutic: Investigated for neuroprotective effects and potential use in treating epilepsy or other neurological disorders.
  • Pharmacological Research: Used as a lead compound for developing new drugs targeting specific biological pathways influenced by thiadiazole derivatives .

Interaction studies involving N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide focus on its binding affinity to various biological targets. These studies often utilize molecular docking techniques to predict how well the compound interacts with proteins involved in disease mechanisms. For example, studies have indicated that thiadiazole derivatives can effectively bind to tubulin and other cellular targets, potentially disrupting cancer cell proliferation pathways . Understanding these interactions is crucial for optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide. These include:

Compound NameMolecular FormulaBiological Activity
1,3,4-Thiadiazole Derivative AC18H16N4O2SAnticancer
1-(4-Methoxyphenyl)-5-methylthiadiazoleC11H12N2O2SAnticonvulsant
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideC12H12ClN3OSAntimicrobial

Uniqueness

N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide stands out due to its unique combination of both xanthene and thiadiazole structures which may enhance its biological activity compared to simpler derivatives. This duality could provide synergistic effects in therapeutic applications not observed in compounds containing only one of these moieties .

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

429.11471265 g/mol

Monoisotopic Mass

429.11471265 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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